7-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE
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Overview
Description
7-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms. This compound is part of the thiazole and triazine families, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a trifluoromethyl-substituted nitrile in the presence of a base, followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
7-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share a similar thiazole ring structure and exhibit a range of biological activities.
Triazolothiadiazines: These compounds have a similar triazine ring and are known for their diverse pharmacological activities.
Uniqueness
7-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-methyl-2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N3OS/c1-3-2-17-4(18)15-6(7(9,10)11,8(12,13)14)16-5(17)19-3/h2H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMHMCVBEOEYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)NC(N=C2S1)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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